

# 2-Bromoanisole CAS number 578-57-4

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## Compound of Interest

Compound Name: 2-Bromoanisole

Cat. No.: B166433

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An In-depth Technical Guide to **2-Bromoanisole** (CAS 578-57-4)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromoanisole**, with the Chemical Abstracts Service (CAS) number 578-57-4, is an organobromine compound classified as a brominated aromatic ether.<sup>[1]</sup> Structurally, it consists of a methoxy group (-OCH<sub>3</sub>) attached to a benzene ring, with a bromine atom substituted at the adjacent (ortho) position.<sup>[1]</sup> This colorless to pale yellow liquid is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, fragrances, and other fine chemicals.<sup>[1][2]</sup> Its reactivity, influenced by both the bromine and methoxy groups, makes it a standard coupling partner in numerous metal-catalyzed reactions and a valuable precursor for more complex molecules.<sup>[1][3]</sup>

## Physicochemical Properties

The fundamental physical and chemical properties of **2-Bromoanisole** are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	578-57-4	[3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	[3]
Molecular Weight	187.036 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3][4]
Melting Point	2.5 °C (36.5 °F; 275.6 K)	[3]
Boiling Point	216 - 223 °C (421 - 433 °F; 489 - 496 K)	[3][4]
Density	1.502 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.573	[5]
Solubility	Insoluble in water; Soluble in ethanol and diethyl ether.[4][5]	[4][5]
Vapor Pressure	0.288 mm Hg	[6]
Flash Point	96 °C	[4]

## Synthesis Protocols

The synthesis of **2-Bromoanisole** can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

### Protocol 1: Etherification of 2-Bromophenol

This method involves the methylation of 2-bromophenol and is widely used due to the high efficiency of the etherifying agent, dimethyl sulfate.[4][7] A similar laboratory-scale preparation uses iodomethane.[7]

Methodology:

- Cool a suspension of sodium hydride (NaH, 60% in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) to 0 °C under a nitrogen atmosphere.[7]

- Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the NaH suspension over 1 hour.[\[7\]](#)
- Stir the resulting mixture for 10 minutes at 0 °C.[\[7\]](#)
- Add iodomethane (3.2 equivalents) to the mixture.[\[7\]](#)
- Heat the reaction to reflux and maintain for 19 hours.[\[7\]](#)
- After cooling to room temperature, quench the reaction by adding water.[\[7\]](#)
- Extract the aqueous layer three times with n-pentane.[\[7\]](#)
- Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and filter.[\[7\]](#)
- Concentrate the filtrate via rotary evaporation to yield the **2-Bromoanisole** product.[\[7\]](#)

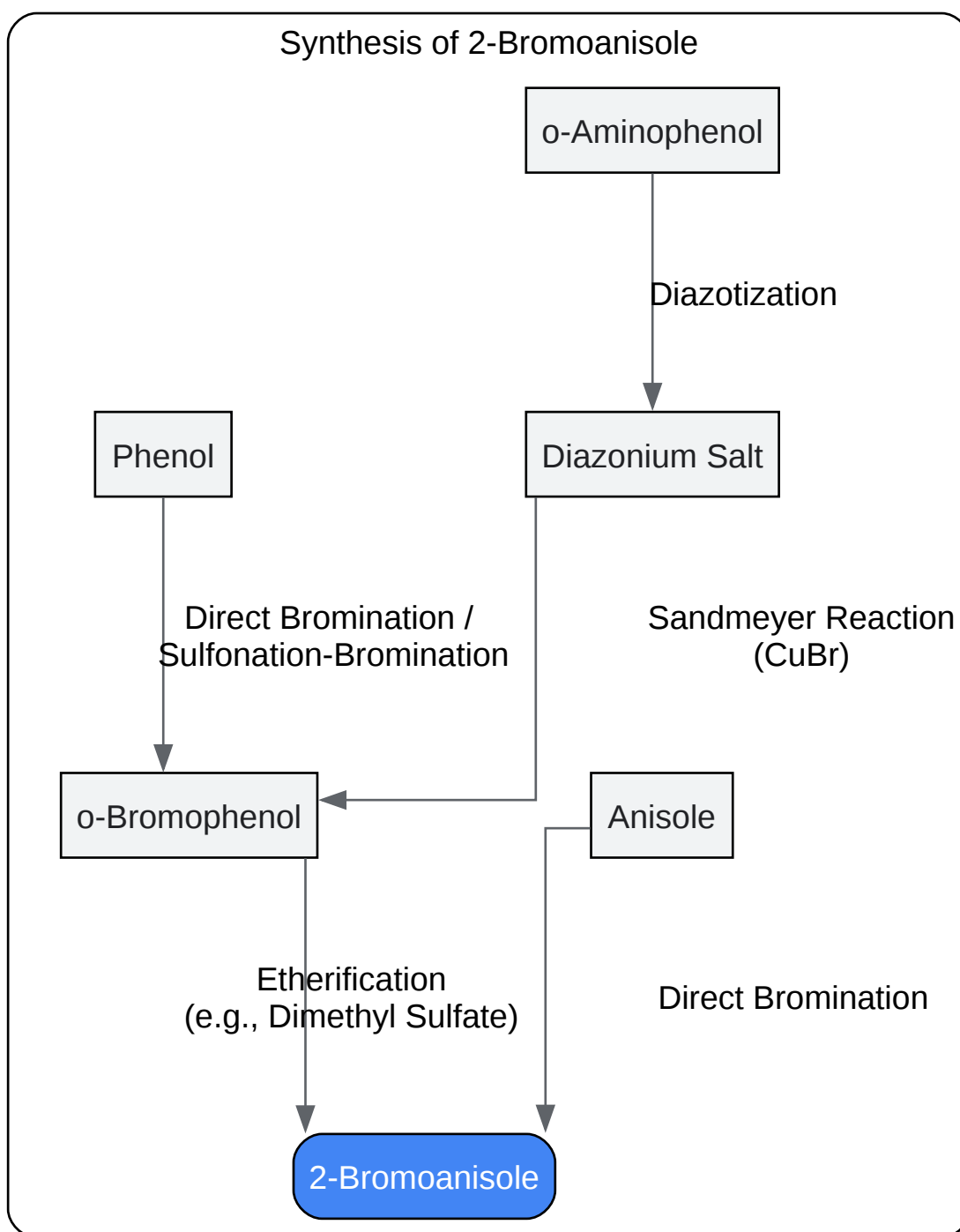
## Protocol 2: Synthesis from Phenol

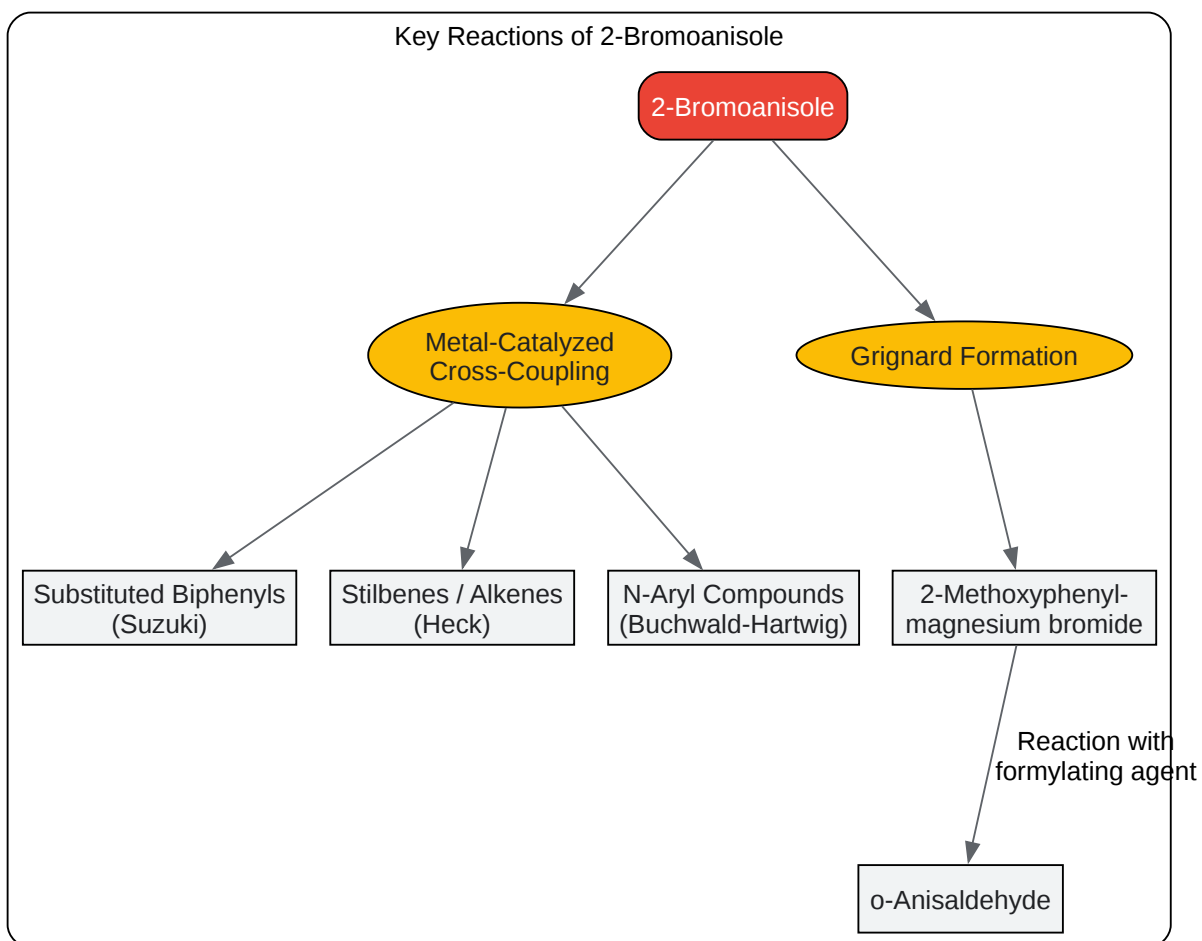
This two-step process begins with the synthesis of o-bromophenol from phenol, followed by etherification.

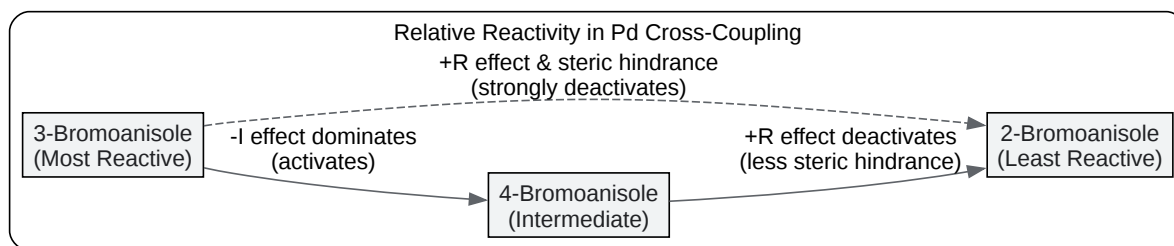
### Step 1: Synthesis of o-Bromophenol

- Direct Bromination of Phenol: Phenol is directly reacted with bromine, which produces a mixture of o-bromophenol, p-bromophenol, and dibromophenol. The desired ortho isomer must then be separated from the mixture.[\[4\]](#)
- Diazotization of o-Aminophenol: o-Aminophenol is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide solution to yield o-bromophenol.[\[4\]](#)
- Sulfonation-Bromination Method: To favor ortho-substitution, the para position of phenol is first blocked with a sulfonic acid group. Subsequent bromination occurs at the ortho position. The sulfonic acid group can then be removed.[\[4\]](#)

**Step 2: Etherification of o-Bromophenol** The o-bromophenol obtained from any of the above methods is then etherified, typically using dimethyl sulfate, to produce **2-Bromoanisole**.[\[4\]](#)







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